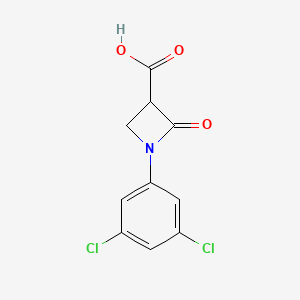
1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acid, also known as 3,5-dichlorophenyl oxazetidine-3-carboxylic acid (DOPO-CAA), is a heterocyclic compound that has been studied for its potential use in a variety of scientific applications. DOPO-CAA has been used in the synthesis of several compounds, including the synthesis of the antifungal agent fluconazole, and has been studied for its potential use in the treatment of various diseases. The compound has also been studied for its biochemical and physiological effects, as well as its potential advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
DOPO-CAA has been studied for its potential use in a variety of scientific applications. For example, the compound has been used in the synthesis of the antifungal agent fluconazole, and has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and malaria. Additionally, the compound has been studied for its potential use in the synthesis of other compounds, such as the antifungal agent terbinafine.
Mécanisme D'action
The mechanism of action of DOPO-CAA is not yet fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes, such as the enzyme responsible for the synthesis of the antifungal agent fluconazole. Additionally, the compound has been shown to inhibit the activity of certain proteins, such as the protein responsible for the synthesis of the antifungal agent terbinafine.
Biochemical and Physiological Effects
DOPO-CAA has been studied for its potential biochemical and physiological effects. In laboratory experiments, the compound has been shown to inhibit the activity of certain enzymes, such as the enzyme responsible for the synthesis of the antifungal agent fluconazole. Additionally, the compound has been shown to inhibit the activity of certain proteins, such as the protein responsible for the synthesis of the antifungal agent terbinafine. Additionally, the compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
DOPO-CAA has several advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its availability and relative ease of synthesis. Additionally, the compound is relatively stable and has a relatively low toxicity. However, the compound is also relatively expensive, and the synthesis process can be time-consuming. Additionally, the compound is not widely available, and the synthesis process can be difficult to replicate in a laboratory setting.
Orientations Futures
There are several potential future directions for the use of DOPO-CAA. One potential direction is the development of new compounds based on the compound’s structure. Additionally, the compound could be used in the synthesis of new drugs, such as antifungal agents, or in the treatment of various diseases. Additionally, the compound could be further studied for its potential biochemical and physiological effects. Finally, the compound could be used in the development of new laboratory experiments, such as those involving the synthesis of new compounds or the study of the compound’s biochemical and physiological effects.
Méthodes De Synthèse
DOPO-CAA can be synthesized through a variety of methods, including the reaction of 1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acidphenol with ethyl chloroformate in the presence of potassium carbonate, followed by the addition of sodium hydroxide and water. Other methods of synthesis include the reaction of 1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acidphenol with ethyl chloroformate in the presence of a base, such as potassium carbonate, followed by the addition of sodium hydroxide and water.
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-5-1-6(12)3-7(2-5)13-4-8(9(13)14)10(15)16/h1-3,8H,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJLLNXZMXDDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)

![Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%](/img/structure/B6357717.png)










